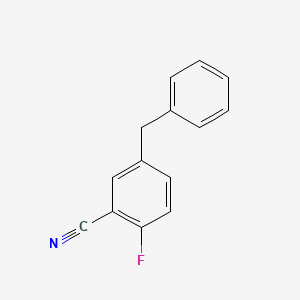![molecular formula C19H13Cl2F4NO3 B15334905 Methyl 4-[5-(3,5-Dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydro-3-isoxazolyl]-2-methylbenzoate](/img/structure/B15334905.png)
Methyl 4-[5-(3,5-Dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydro-3-isoxazolyl]-2-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[5-(3,5-Dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydro-3-isoxazolyl]-2-methylbenzoate: is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes a trifluoromethyl group, dichlorofluorophenyl group, and an isoxazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[5-(3,5-Dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydro-3-isoxazolyl]-2-methylbenzoate involves multiple steps. One common method includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring is typically formed through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Dichlorofluorophenyl Group: This step involves the use of a suitable halogenated phenyl derivative, such as 3,5-dichloro-4-fluorobenzene, which undergoes a coupling reaction with the isoxazole intermediate.
Esterification: The final step involves esterification to form the methyl ester, using reagents like methanol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups or the isoxazole ring, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry and materials science.
Biology:
Biological Probes: It can be used as a probe to study biological processes, given its unique structural features and potential interactions with biological targets.
Medicine:
Drug Development: The compound’s structural motifs are of interest in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Agricultural Chemicals: It may be used in the development of agrochemicals, such as herbicides or insecticides, due to its potential biological activity.
作用机制
The mechanism of action of Methyl 4-[5-(3,5-Dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydro-3-isoxazolyl]-2-methylbenzoate involves its interaction with specific molecular targets. The compound’s isoxazole ring and aromatic groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
- Methyl 4-[5-(3,5-Dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydro-3-isoxazolyl]-2-methylbenzoic acid
- 3,5-Dichloro-4-fluorobenzotrifluoride
Uniqueness: Methyl 4-[5-(3,5-Dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydro-3-isoxazolyl]-2-methylbenzoate is unique due to its combination of a trifluoromethyl group, dichlorofluorophenyl group, and an isoxazole ring
属性
分子式 |
C19H13Cl2F4NO3 |
|---|---|
分子量 |
450.2 g/mol |
IUPAC 名称 |
methyl 4-[5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-2-methylbenzoate |
InChI |
InChI=1S/C19H13Cl2F4NO3/c1-9-5-10(3-4-12(9)17(27)28-2)15-8-18(29-26-15,19(23,24)25)11-6-13(20)16(22)14(21)7-11/h3-7H,8H2,1-2H3 |
InChI 键 |
RGDKZMTUHGCXTC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C2=NOC(C2)(C3=CC(=C(C(=C3)Cl)F)Cl)C(F)(F)F)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


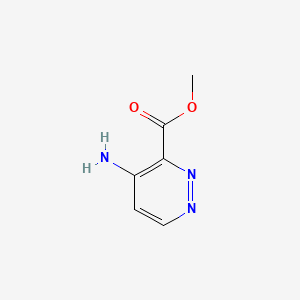
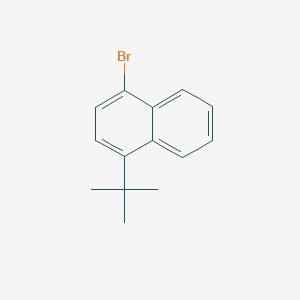
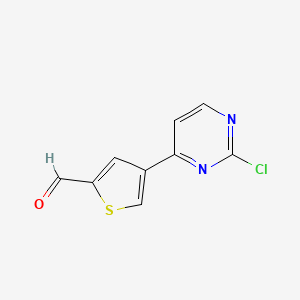
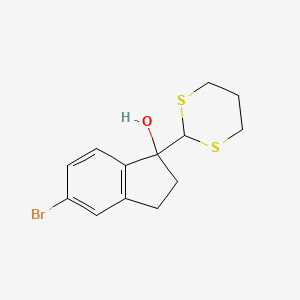
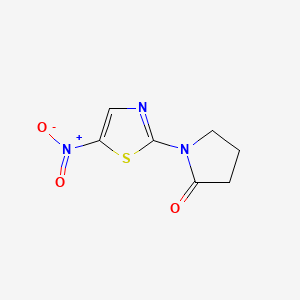


![3-[4-[(Boc-amino)methyl]phenyl]oxetan-3-ol](/img/structure/B15334855.png)
![7,7-Difluoro-1,4-dioxaspiro[4.4]nonane](/img/structure/B15334856.png)
![(2R,3R,4R,5R)-2-[(Benzoyloxy)methyl]-5-[2-chloro-6-[(3-iodobenzyl)amino]-9H-purin-9-yl]tetrahydrofuran-3,4-diyl Dibenzoate](/img/structure/B15334880.png)

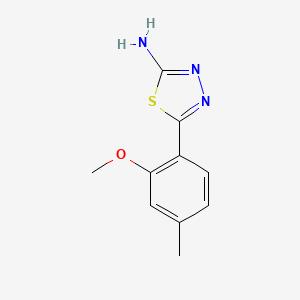
![2-(Cbz-amino)ethyl [2-(Trimethylammonio)ethyl] Phosphate](/img/structure/B15334902.png)
